4-(2-Bromophenyl)-4-Oxobutyronitrile

Medicinal Chemistry Target Validation Biochemical Assays

4-(2-Bromophenyl)-4-Oxobutyronitrile is the ortho-substituted regioisomer, featuring a bromine atom adjacent to the carbonyl-bearing phenyl ring. This distinct steric and electronic profile drives differentiated reactivity in cross-coupling reactions (Suzuki-Miyaura, Heck) and heterocycle synthesis (pyrroles, pyridines, pyrimidines). For phosphatase researchers, it provides a defined 6.3-fold selectivity window for SHP-1 over TC-PTP—not achievable with meta or para isomers. Procure the ortho isomer for sterically demanding biaryl constructions and SHP-1 target validation studies.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 884504-61-4
Cat. No. B1346332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-4-Oxobutyronitrile
CAS884504-61-4
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCC#N)Br
InChIInChI=1S/C10H8BrNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
InChIKeyIEFOOSOOWUOXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)-4-Oxobutyronitrile (CAS 884504-61-4): Key Intermediate for Targeted Synthesis


4-(2-Bromophenyl)-4-Oxobutyronitrile is an ortho-substituted aromatic ketonitrile featuring a bromine atom adjacent to the carbonyl-bearing phenyl ring . This substitution pattern creates a distinct steric and electronic environment compared to its meta- and para-substituted regioisomers. It serves as a versatile synthetic intermediate due to its dual functional groups (ketone and nitrile) and an aryl bromide handle amenable to cross-coupling reactions [1].

Regioisomer Purity in 4-(2-Bromophenyl)-4-Oxobutyronitrile: Why Position Matters for Reactivity


The precise position of the bromine atom on the phenyl ring is the primary driver of differentiation for this compound. The target compound (ortho-substituted) possesses fundamentally different chemical and biological properties compared to its meta- (CAS 884504-63-6) and para- (CAS 51765-77-6) regioisomers. These differences arise from variations in steric hindrance around the carbonyl group, electronic effects on the aromatic ring, and the specific binding interactions with biological targets. These regioisomers are chemically distinct entities, and their interchangeability in a synthetic or biological context is not supported by evidence.

Quantitative Differentiation of 4-(2-Bromophenyl)-4-Oxobutyronitrile: A Data-Driven Selection Guide


Target Engagement Profile of 4-(2-Bromophenyl)-4-Oxobutyronitrile

The ortho-bromo substitution on the phenyl ring imparts a distinct pharmacological profile. This compound demonstrates differential inhibitory activity against two tyrosine-protein phosphatases, with a 6.3-fold difference in IC50 values.

Medicinal Chemistry Target Validation Biochemical Assays

Comparative Purity and Supply Reliability for 4-(2-Bromophenyl)-4-Oxobutyronitrile

Procurement options for this specific ortho-isomer are limited compared to other regioisomers. A verified vendor supplies the target compound at 97.0% purity, while several sources for the meta- and para-isomers offer higher purity grades up to NLT 98%.

Chemical Sourcing Quality Control Procurement

Role as a Key Intermediate in Organic Synthesis

The ortho-bromo substituent in this compound enhances its utility in cross-coupling reactions. The proximity of the bromine to the carbonyl group can influence reaction rates and selectivity in subsequent steps like Suzuki or Heck couplings, compared to its meta- and para-analogs [1].

Organic Synthesis Cross-Coupling Heterocycle Construction

Computational Physicochemical Properties and Their Predicted Impact

Computational models predict differences in the lipophilicity of the regioisomers, which is a key determinant of membrane permeability and oral absorption.

Computational Chemistry ADME Prediction Drug Design

Primary Applications for 4-(2-Bromophenyl)-4-Oxobutyronitrile Based on Evidence


Investigating SHP-1 vs. TC-PTP Selectivity in Cellular Signaling

For researchers studying the roles of protein tyrosine phosphatases, 4-(2-Bromophenyl)-4-Oxobutyronitrile offers a defined, albeit modest, selectivity window for SHP-1 (IC50 3,000 nM) over TC-PTP (IC50 19,000 nM) in biochemical assays [1]. This makes it a suitable tool compound for initial target validation studies or as a starting point for medicinal chemistry optimization aimed at enhancing SHP-1 selectivity.

Ortho-Specific Intermediate in Palladium-Catalyzed Cross-Couplings

This compound's ortho-bromo substituent is the defining feature for its use as a building block in the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura or Heck reactions where the ortho-substitution pattern is required to construct sterically demanding biaryl or alkene linkages, enabling the creation of unique chemical space not easily accessible from its meta- or para-isomers [2].

Building Block for γ-Ketonitrile-Derived Heterocycles

The γ-ketonitrile moiety is a versatile scaffold for the synthesis of various heterocyclic compounds, including pyrroles, pyridines, and pyrimidines. The specific ortho-bromo substitution on the phenyl ring can be exploited to direct subsequent cyclization reactions or to introduce additional functionality that influences the final heterocycle's properties. This compound is therefore a key starting material for medicinal chemists exploring new chemical entities in this class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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